6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt
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Overview
Description
6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt is a complex organic compound that features a combination of aromatic rings, pyrazolo-pyridinyl groups, and heptenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo-pyridinyl core, followed by the introduction of the chlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The final steps involve the addition of the heptenoic acid moiety and the formation of the monosodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification methods such as recrystallization, chromatography, and solvent extraction would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the aromatic rings or the pyrazolo-pyridinyl core, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, or antiviral therapies.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt: Similar structure but lacks the isopropyl group.
6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3-hydroxy-, monosodium salt: Similar structure but has one less hydroxy group.
Uniqueness
The uniqueness of 6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
126274-05-3 |
---|---|
Molecular Formula |
C29H28ClFN3NaO4 |
Molecular Weight |
560.0 g/mol |
IUPAC Name |
sodium;(E)-7-[3-(4-chlorophenyl)-4-(4-fluorophenyl)-1-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H29ClFN3O4.Na/c1-16(2)27-23(13-12-21(35)14-22(36)15-24(37)38)25(17-6-10-20(31)11-7-17)26-28(33-34(3)29(26)32-27)18-4-8-19(30)9-5-18;/h4-13,16,21-22,35-36H,14-15H2,1-3H3,(H,37,38);/q;+1/p-1/b13-12+; |
InChI Key |
FUMHSPMYMWCXHU-UEIGIMKUSA-M |
Isomeric SMILES |
CC(C)C1=NC2=C(C(=C1/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)C(=NN2C)C4=CC=C(C=C4)Cl.[Na+] |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)C(=NN2C)C4=CC=C(C=C4)Cl.[Na+] |
Origin of Product |
United States |
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